molecular formula C13H20O2 B12564598 [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde CAS No. 183604-43-5

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde

Katalognummer: B12564598
CAS-Nummer: 183604-43-5
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: NYHJZEXASUQGCG-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is an organic compound with a complex structure that includes a cyclohexyl group and an oxocyclopentyl group attached to an acetaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Various substituents can be introduced at different positions of the cyclohexyl or oxocyclopentyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Wissenschaftliche Forschungsanwendungen

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclohexyl and oxocyclopentyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylacetaldehyde: Lacks the oxocyclopentyl group, making it less complex.

    2-Oxocyclopentylacetaldehyde: Lacks the cyclohexyl group, resulting in different chemical properties.

Uniqueness

[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde is unique due to the presence of both cyclohexyl and oxocyclopentyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

183604-43-5

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

2-[(1R,3R)-3-cyclohexyl-2-oxocyclopentyl]acetaldehyde

InChI

InChI=1S/C13H20O2/c14-9-8-11-6-7-12(13(11)15)10-4-2-1-3-5-10/h9-12H,1-8H2/t11-,12-/m1/s1

InChI-Schlüssel

NYHJZEXASUQGCG-VXGBXAGGSA-N

Isomerische SMILES

C1CCC(CC1)[C@H]2CC[C@@H](C2=O)CC=O

Kanonische SMILES

C1CCC(CC1)C2CCC(C2=O)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.